molecular formula C10H8N2 B1395797 5-Ethynyl-3-methyl-1H-indazole CAS No. 1093307-29-9

5-Ethynyl-3-methyl-1H-indazole

Cat. No. B1395797
M. Wt: 156.18 g/mol
InChI Key: UGPLMCAEQYQOEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Ethynyl-3-methyl-1H-indazole, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These strategies have been optimized over the years to increase yields and minimize the formation of byproducts .


Molecular Structure Analysis

The molecular formula of 5-Ethynyl-3-methyl-1H-indazole is C10H8N2 . It belongs to the indazole family, which is characterized by a two-ring structure consisting of a benzene ring fused to a pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These reactions have been optimized to increase yields and minimize the formation of byproducts .

Scientific Research Applications

  • Kinase Inhibition in Cancer Research : A series of 3-ethynyl-1H-indazoles have been synthesized and evaluated as potential kinase inhibitors. These compounds exhibit low micromolar inhibition against critical components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. This discovery is significant in cancer research as these compounds show antiproliferative activity in both monolayer human cancer cell cultures and three-dimensional tumor models (Barile et al., 2010).

  • Synthesis of Novel Compounds : The synthesis of 5-ethynyl-1H-[1,2,3]triazole-4-carboxylic acid amide riboside, an isosteric to EICAR, and its derivatives have been accomplished using Pd(0)-catalyzed cross-coupling reactions. This synthesis method is crucial in developing new compounds for potential therapeutic applications (Ostrowski & Zeidler, 2008).

  • Antibacterial and Antifungal Applications : Indazole compounds, including those with a 5-ethynyl substitution, have been studied for their antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive actions. A study has highlighted the impact of the indazole scaffold as both antibacterial and antifungal agents, showing its potential in developing new antimicrobial drugs (Panda et al., 2022).

  • Synthesis of Anticancer Compounds : The synthesis of new NKP-1339 derivatives, which are ruthenium(III) coordination compounds for cancer therapy, has been improved. These compounds include 1-methyl-indazole and 1-ethyl-indazole, showing the potential of 5-ethynyl-3-methyl-1H-indazole derivatives in anticancer applications (Kuhn et al., 2015).

  • Pharmacological Studies : Indazole derivatives have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), which is significant in the development of drugs for neurological and psychiatric disorders (Tzvetkov et al., 2014).

Safety And Hazards

The safety data sheet for 5-Ethynyl-3-methyl-1H-indazole includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The indazole family, including 5-Ethynyl-3-methyl-1H-indazole, has a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future direction in this field could involve further optimization of these synthetic approaches and exploration of the medicinal properties of indazole derivatives .

properties

IUPAC Name

5-ethynyl-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7(2)11-12-10/h1,4-6H,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPLMCAEQYQOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700113
Record name 5-Ethynyl-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-3-methyl-1H-indazole

CAS RN

1093307-29-9
Record name 5-Ethynyl-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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